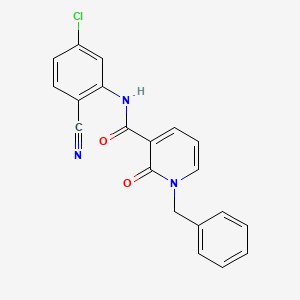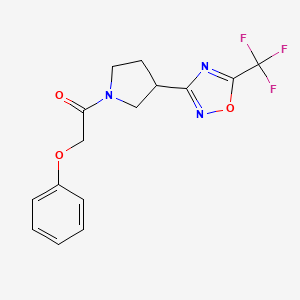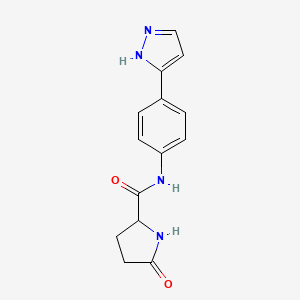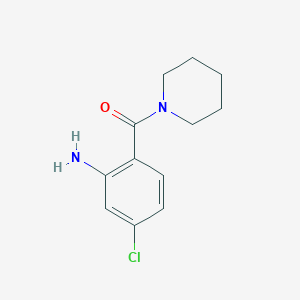![molecular formula C11H10N6OS B2817767 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797261-17-6](/img/structure/B2817767.png)
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N6OS and its molecular weight is 274.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Pyrazolopyrimidine Derivatives
Research has shown interest in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives due to their potential biological activities. Abdelriheem et al. (2017) described the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocycles containing the 1,2,3-triazole moiety. These compounds were synthesized through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, showing a wide interest in exploring the structural and functional diversity of pyrazolopyrimidine derivatives Nadia A. Abdelriheem, Yasser H. Zaki, A. Abdelhamid, Chemistry Central Journal, 2017.
Antiviral and Antifungal Activities
Some pyrazolo[1,5-a]pyrimidine analogs have shown promising antiviral and antifungal properties. Saxena et al. (1990) synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogs of sangivamycin and toyocamycin, revealing activity against human cytomegalovirus and herpes simplex virus type 1. This highlights the potential of pyrazolopyrimidine compounds in antiviral research N. Saxena, L. A. Coleman, J. Drach, L. Townsend, Journal of Medicinal Chemistry, 1990.
Huppatz (1985) detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as analogs of the systemic fungicide carboxin, emphasizing their fungicidal activity against Basidiomycete species. This suggests their potential use in addressing agricultural challenges J. Huppatz, Australian Journal of Chemistry, 1985.
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in cancer and inflammatory diseases A. Rahmouni et al., Bioorganic Chemistry, 2016.
Novel Synthesis Methods
Li et al. (2012) reported the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, showcasing the ongoing development of synthetic methodologies for creating structurally diverse pyrazolopyrimidine derivatives, which could enhance their application in various scientific fields Gang Li et al., Helvetica Chimica Acta, 2012.
Imaging Agents for Neuroinflammation
A study by Wang et al. (2018) focused on synthesizing a pyrazolo[1,5-a]pyrimidine derivative as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation, illustrating the compound's relevance in neuroscientific research and its potential use in diagnosing and studying neuroinflammatory conditions Xiaohong Wang et al., Applied Radiation and Isotopes, 2018.
特性
IUPAC Name |
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-6-3-9-12-4-8(5-17(9)15-6)13-11(18)10-7(2)14-16-19-10/h3-5H,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQGLJBBMPPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2817684.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
![3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2817693.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)
![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)



![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)



![3-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
